![molecular formula C22H23N5O2 B3001180 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide CAS No. 1396791-18-6](/img/structure/B3001180.png)
6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide
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Overview
Description
The compound "6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide" is a synthetic molecule that appears to be structurally related to various bioactive pyridazine derivatives. Pyridazine derivatives have been extensively studied due to their wide range of biological activities, including anti-tubercular, anticonvulsant, anti-inflammatory, and anticancer properties . These compounds often feature a pyridazine core substituted with various functional groups that modulate their pharmacological activity.
Synthesis Analysis
The synthesis of pyridazine derivatives typically involves multi-step reactions starting from various precursors. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity . Similarly, benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors were obtained through structural optimization of known piperazine-based inhibitors . The synthesis process often includes the formation of intermediates, which are then further reacted to achieve the desired final compound. The synthesis of such compounds is guided by the desired biological activity and is often followed by characterization using spectroscopic techniques.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial for their biological activity. Single crystals developed for certain compounds allow for detailed structural analysis . The molecular interactions of these compounds can be studied through docking studies, which reveal their suitability for further development . The structure-activity relationship is often explored by varying substituents on the pyridazine ring and analyzing their effects on biological activity .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating an acetic acid derivative with a hydrazinylpyridazine followed by a reaction with chloroamine T . These reactions are carefully designed to introduce specific functional groups that enhance the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, stability, and crystallinity, are important for their biological application. The synthesized compounds are characterized by various spectroscopic techniques, including IR, NMR, and mass spectroscopy, to confirm their structures . Density functional theory calculations and Hirshfeld surface analysis can provide insights into the electronic properties and intermolecular interactions of these compounds . The HOMO-LUMO energy gap and global reactivity descriptors are calculated to predict the reactivity of the compound .
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-19-7-4-12-23-21(19)24-22(29)18-8-9-20(26-25-18)27-13-10-17(11-14-27)15-16-5-2-1-3-6-16/h1-9,12,17,28H,10-11,13-15H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGZNQMUAXJEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=C(C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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